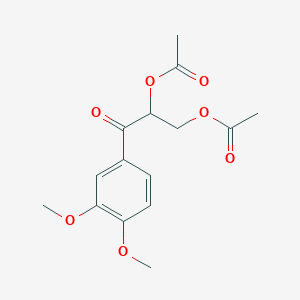
2,3-Diacetoxypropioveratrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-diacetoxypropioveratrone is an aromatic ketone that is propiophenone substituted by acetoxy groups at positions 1 and 2 and methoxy groups at positions 3' and 4' respectively. It is an aromatic ketone, a dimethoxybenzene and an acetate ester. It derives from a propiophenone.
Scientific Research Applications
Biosynthetic Pathways for Chemical Production
Research into biosynthetic pathways has shown significant advancements in the production of chemicals like 3-hydroxypropionic acid, which is closely related to 2,3-Diacetoxypropioveratrone. These pathways are crucial for synthesizing novel polymer materials and derivatives, providing alternatives to traditional chemical synthesis. The engineering of microbes for the production of these chemicals is a key area of focus (Jiang, Meng, & Xian, 2009).
Production from Renewable Resources
The biological production of chemicals like 3-hydroxypropionic acid from glucose or glycerol is another significant area of research. This process involves microbial production and is an example of utilizing renewable resources for chemical synthesis, which could potentially be applied to compounds like this compound (Kumar, Ashok, & Park, 2013).
Antioxidant Activity and Health Implications
Studies have shown that certain chemicals structurally similar to this compound, such as resveratrol, exhibit antioxidant and antiproliferative activities. Understanding these properties can help in exploring the potential health benefits and applications of related compounds (Stivala et al., 2001).
Metabolic Engineering for Chemical Production
Metabolic engineering of microorganisms like Klebsiella pneumoniae and Escherichia coli for high-yield chemical production, including compounds related to this compound, is a significant research focus. This involves optimizing metabolic pathways to increase production efficiency (Li, Wang, Ge, & Tian, 2016).
CO2 Utilization in Chemical Synthesis
There's ongoing research in using CO2 as a feedstock for chemical synthesis, including the production of platform chemicals like 3-hydroxypropionic acid. This approach, applicable to related compounds, is important for sustainable and environmentally friendly production processes (Wang et al., 2016).
properties
Molecular Formula |
C15H18O7 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
[2-acetyloxy-3-(3,4-dimethoxyphenyl)-3-oxopropyl] acetate |
InChI |
InChI=1S/C15H18O7/c1-9(16)21-8-14(22-10(2)17)15(18)11-5-6-12(19-3)13(7-11)20-4/h5-7,14H,8H2,1-4H3 |
InChI Key |
CCCJAULJBXHHEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(=O)C1=CC(=C(C=C1)OC)OC)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



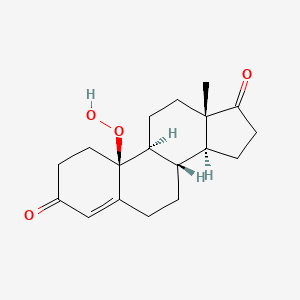
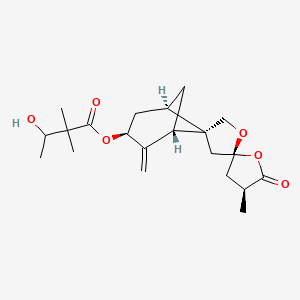
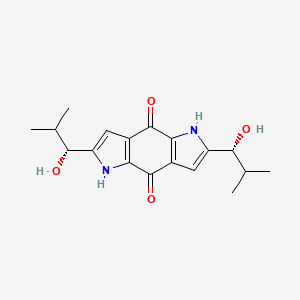
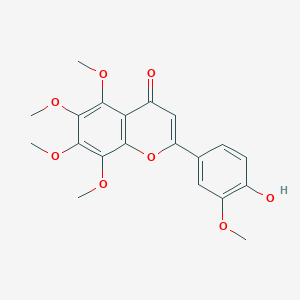
![(1R,4S,6S,9E,13R,14R)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1259718.png)
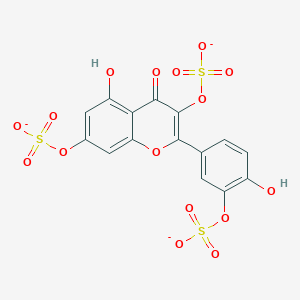
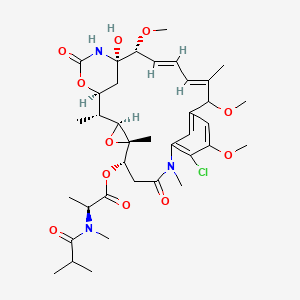
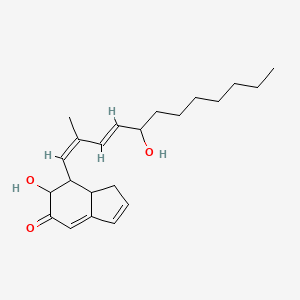
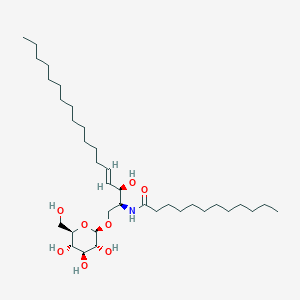
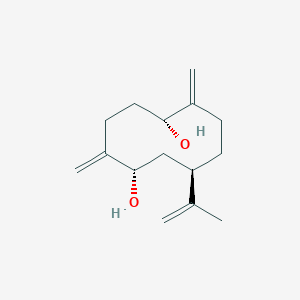

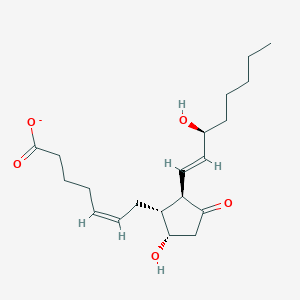

![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1259733.png)